4-(1H-1,3-苯并咪唑-1-基)苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

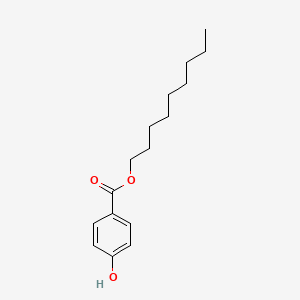

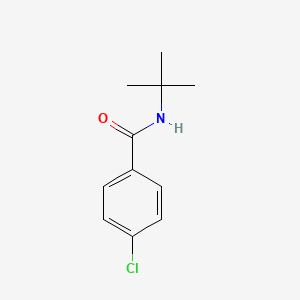

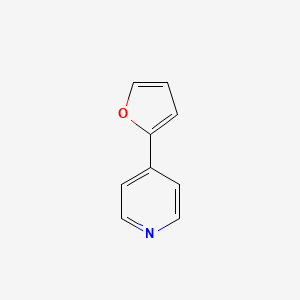

Benzimidazole derivatives are a class of heterocyclic compounds with wide-ranging applications in medicinal chemistry, material science, and as intermediates in organic synthesis. "4-(1H-1,3-benzimidazol-1-yl)benzenecarbaldehyde" is a specific compound within this class, notable for its unique structural features that lend itself to diverse chemical reactions and applications in synthesis and material science.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or aldehydes. In the context of our compound, the synthesis can be achieved through a condensation reaction involving benzene-1,2-diamine and a suitable aldehyde under controlled conditions (Ghichi et al., 2023). Such processes are crucial for introducing the carbaldehyde functional group, which further influences the compound's reactivity and interaction capabilities.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a fused benzene and imidazole ring, which significantly affects their electronic and spatial configuration. For compounds like "4-(1H-1,3-benzimidazol-1-yl)benzenecarbaldehyde," X-ray crystallography can reveal details about the ring orientations, bond lengths, and angles, providing insights into their reactivity and potential for interactions (Rihs et al., 1985).

Chemical Reactions and Properties

Benzimidazole derivatives participate in various chemical reactions, including nucleophilic substitution, oxidation, and coordination with metal ions. These reactions are foundational for synthesizing complex molecules and developing metal-organic frameworks or coordination complexes with potential catalytic, magnetic, and optical properties (Kumar & Radhakrishnan, 2010).

科学研究应用

抗癌活性

4-(1H-1,3-苯并咪唑-1-基)苯甲醛及其衍生物显示出显著的抗癌活性。Rashid(2020)的一项研究讨论了双苯并咪唑与一级胺和芳香醛的合成,显示出对国家癌症研究所的60种细胞系列(Rashid, 2020)具有良好至显著的抗癌活性。

细胞毒活性

从4-(1H-苯并咪唑-2-基)苯-1,3-二酚衍生的化合物已被合成并测试其对各种人类癌细胞系的细胞毒活性。Karpińka等人(2011)的一项研究发现,其中一些化合物表现出比顺铂(一种比较药物)更强的抗增殖特性(Karpińka,Matysiak和Niewiadomy,2011)。

荧光探针

这种化学物质已被用于开发一种基于分子内电荷转移的亚硫酸盐比率荧光探针。Wang等人(2013)证明了4-(1H-苯并咪唑-2-基)苯甲醛可以在2.0-200 µmol/L的浓度范围内检测亚硫酸盐(Wang, Qi, & Yang, 2013)。

催化

Sharma等人(2017)的一项研究中,(η5-Cp*)Ir(iii)与1,3-二氢苯并咪唑-2-硫酮/硒酮衍生物的配合物被用于氧化和合成1,2-取代苯并咪唑,在一锅合成中显示出优良至良好的产率(Sharma,Joshi,Bhaskar和Singh,2017)。

抗增殖剂

Ashok等人(2020)合成了新型苯并咪唑衍生物,并将其评估为抗癌细胞系的抗增殖剂,其中一些化合物表现出强效活性(Ashok, Ram Reddy, Nagaraju, Dharavath, Ramakrishna, Gundu, Shravani, & Sarasija, 2020)。

与烯胺的反应

Ukhin等人(1999)的一项研究探讨了苯并咪唑-2-甲醛与烯胺的反应,导致形成各种化合物,如4a,11-二吗啉基-1,2,3,4,11,11a-六氢-4aH-吲哚[1,2-a]苯并咪唑(Ukhin, Shishkin, Baumer, & Borbulevych, 1999)。

安全和危害

属性

IUPAC Name |

4-(benzimidazol-1-yl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-9-11-5-7-12(8-6-11)16-10-15-13-3-1-2-4-14(13)16/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYKWSXEKZURTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353279 |

Source

|

| Record name | 4-(1H-Benzimidazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90514-72-0 |

Source

|

| Record name | 4-(1H-Benzimidazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。